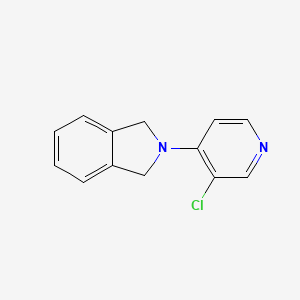![molecular formula C15H16F3N7S B12243101 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12243101.png)
9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine is a complex organic molecule that features a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group at the 9-position. The piperazine ring is then introduced, and finally, the trifluoromethyl-thiazole moiety is attached. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine
- 6-(4-(4-bromophenyl)piperazin-1-yl)-9H-purine
- 6-(4-(4-methoxyphenyl)piperazin-1-yl)-9H-purine
Uniqueness
The uniqueness of 9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl-thiazole moiety, in particular, is known for enhancing the compound’s stability and bioactivity .
Properties
Molecular Formula |
C15H16F3N7S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C15H16F3N7S/c1-2-23-9-21-11-12(23)19-8-20-13(11)24-3-5-25(6-4-24)14-22-10(7-26-14)15(16,17)18/h7-9H,2-6H2,1H3 |
InChI Key |
LDABVAASUXZPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=CS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12243027.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B12243036.png)
![6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12243047.png)

![3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12243062.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine](/img/structure/B12243068.png)
![N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12243083.png)
![6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B12243088.png)
![2-(2-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12243092.png)
![4-Methoxy-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12243096.png)
![1-(2-Fluorophenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12243100.png)

![2-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12243108.png)
![5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B12243115.png)
